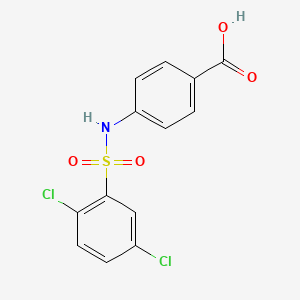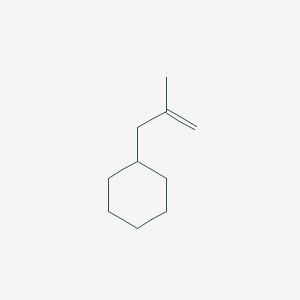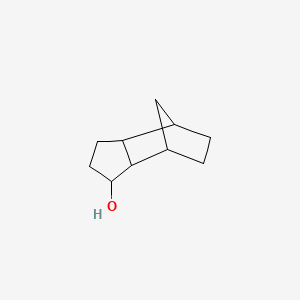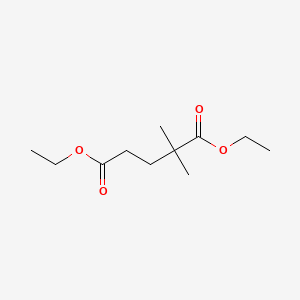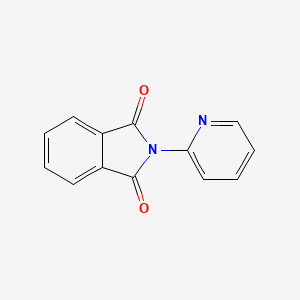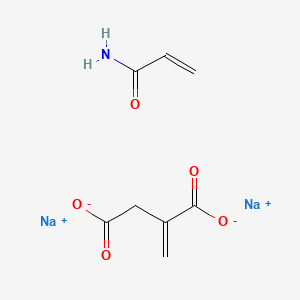
Disodium;2-methylidenebutanedioate;prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;2-methylidenebutanedioate;prop-2-enamide is a polymeric compound that combines the properties of butanedioic acid and 2-propenamide. This compound is known for its versatility and is used in various industrial and scientific applications. It is also referred to as a polymer of disodium methylene butanedioate and acrylamide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, methylene-, disodium salt, polymer with 2-propenamide typically involves the polymerization of disodium methylene butanedioate with acrylamide. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate. The reaction is usually carried out in an aqueous solution at elevated temperatures to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The reaction parameters, such as temperature, pH, and initiator concentration, are carefully monitored to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and dried for further use.
化学反応の分析
Types of Reactions
Disodium;2-methylidenebutanedioate;prop-2-enamide can undergo various chemical reactions, including:
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield the corresponding monomers.
Cross-linking: The polymer can form cross-linked networks when exposed to cross-linking agents such as divinyl sulfone or glutaraldehyde.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer backbone are replaced with other groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Cross-linking: Cross-linking agents like divinyl sulfone, glutaraldehyde, and appropriate catalysts.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Disodium methylene butanedioate and acrylamide.
Cross-linking: Cross-linked polymer networks with enhanced mechanical properties.
Substitution: Polymers with modified functional groups.
科学的研究の応用
Disodium;2-methylidenebutanedioate;prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a flocculant in water treatment processes to remove suspended particles and impurities.
Biology: Employed in gel electrophoresis for the separation of proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Utilized in the production of superabsorbent polymers for applications in diapers, adult incontinence products, and agricultural water retention.
作用機序
The mechanism by which butanedioic acid, methylene-, disodium salt, polymer with 2-propenamide exerts its effects depends on its application:
Flocculation: The polymer chains adsorb onto the surface of suspended particles, causing them to aggregate and settle out of solution.
Gel Electrophoresis: The polymer forms a gel matrix that acts as a sieving medium, allowing the separation of biomolecules based on size and charge.
Drug Delivery: The polymer can form hydrogels that encapsulate drugs, providing controlled release and targeted delivery.
類似化合物との比較
Similar Compounds
Polyacrylamide: A polymer of acrylamide, used in similar applications such as water treatment and gel electrophoresis.
Poly(methacrylic acid): A polymer of methacrylic acid, used in drug delivery and as a pH-sensitive material.
Poly(vinyl alcohol): A polymer of vinyl alcohol, used in medical applications and as a film-forming agent.
Uniqueness
Disodium;2-methylidenebutanedioate;prop-2-enamide is unique due to its combination of properties from both butanedioic acid and acrylamide. This combination allows it to exhibit enhanced flocculation efficiency, biocompatibility, and versatility in various applications compared to its individual components.
特性
CAS番号 |
68299-10-5 |
|---|---|
分子式 |
C8H9NNa2O5 |
分子量 |
245.14 g/mol |
IUPAC名 |
disodium;2-methylidenebutanedioate;prop-2-enamide |
InChI |
InChI=1S/C5H6O4.C3H5NO.2Na/c1-3(5(8)9)2-4(6)7;1-2-3(4)5;;/h1-2H2,(H,6,7)(H,8,9);2H,1H2,(H2,4,5);;/q;;2*+1/p-2 |
InChIキー |
NNJAYHLHOZYEAX-UHFFFAOYSA-L |
SMILES |
C=CC(=O)N.C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C=CC(=O)N.C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyridine, 4-[2-[(4-bromophenyl)thio]ethyl]-](/img/structure/B1618712.png)

